Cas no 2171689-78-2 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid structure
2171689-78-2 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid
CAS No:2171689-78-2
MF:C27H32N2O5
MW:464.553387641907
CID:6511064
PubChem ID:165513600
Update Time:2025-07-23

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid
    • 2171689-78-2
    • EN300-1500911
    • 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]methyl}pentanoic acid
    • Inchi: 1S/C27H32N2O5/c1-3-5-15-24(25(30)28-16-18(10-4-2)26(31)32)29-27(33)34-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h3,6-9,11-14,18,23-24H,1,4-5,10,15-17H2,2H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: QBHGMPXNQYFKLY-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(C(=O)O)CCC)=O)CCC=C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid Pricemore >>

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Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid

Comprehensive Overview of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid (CAS No. 2171689-78-2)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid (CAS No. 2171689-78-2) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. This compound features a unique hex-5-enamidomethyl side chain, making it valuable for introducing alkene functionalities into peptide backbones. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique dominating modern drug discovery and biomaterials research.

Recent trends in bioorganic chemistry highlight growing demand for click chemistry-compatible building blocks, where this compound’s terminal alkene enables thiol-ene reactions or photo-crosslinking. Researchers frequently search for "Fmoc-amino acids with unsaturated side chains" or "CAS 2171689-78-2 applications," reflecting its relevance in designing peptide-based therapeutics and hydrogel networks. The compound’s pentanoic acid terminus further allows carboxylate coupling to amines, expanding its utility in bioconjugate vaccines and targeted drug delivery systems.

Analytical characterization of 2171689-78-2 typically involves HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 95% for GMP-grade applications. Its lipophilic nature (logP ~3.2 predicted) necessitates optimization in aqueous-organic solvent systems, a common challenge noted in forums discussing "solubility of Fmoc-modified amino acids." Innovations in green chemistry have also spurred interest in this compound’s potential for microwave-assisted peptide coupling, reducing reaction times by 60–70% compared to traditional methods.

In structural biology, the hex-5-enamidomethyl moiety serves as a cysteine mimic, enabling site-specific post-translational modifications without disrupting protein folding. This addresses frequent queries like "non-canonical amino acids for protein engineering." Furthermore, its CAS 2171689-78-2 is cataloged in major chemical databases (e.g., PubChem, ChemSpider) with detailed QSAR predictions, aiding virtual screening for peptidomimetic drug design.

Storage recommendations for 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidomethyl}pentanoic acid emphasize -20°C desiccated conditions to prevent Fmoc deprotection and alkene oxidation. Suppliers often highlight its role in synthesizing ADCs (antibody-drug conjugates), a hot topic in oncology research. The compound’s MW 454.51 g/mol and UV absorbancemax 265 nm) facilitate real-time monitoring during automated peptide assembly, a feature praised in high-throughput screening workflows.

Emerging applications include DNA-encoded libraries (DELs), where its orthogonal reactivity enables diversity-oriented synthesis. Patent analyses reveal its use in cyclic peptide scaffolds targeting protein-protein interactions—a trending focus in undruggable target research. Environmental considerations are addressed via biodegradable peptide designs incorporating this derivative, aligning with sustainable chemistry initiatives.

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